molecular formula C9H14ClF2N B13344002 2',2'-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1'-cyclopropane] hydrochloride

2',2'-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1'-cyclopropane] hydrochloride

Cat. No.: B13344002
M. Wt: 209.66 g/mol
InChI Key: NQTPSXCLSMMFQZ-UHFFFAOYSA-N
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Description

2’,2’-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1’-cyclopropane] hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,2’-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1’-cyclopropane] hydrochloride typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a cyclopropane derivative with a pyrrole precursor under acidic conditions . The reaction conditions often require the use of strong acids like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2’,2’-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1’-cyclopropane] hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,2’-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1’-cyclopropane] hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,2’-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1’-cyclopropane] hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,2’-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1’-cyclopropane] hydrochloride is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure also imparts rigidity and stability, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C9H14ClF2N

Molecular Weight

209.66 g/mol

IUPAC Name

1',1'-difluorospiro[2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-4,2'-cyclopropane];hydrochloride

InChI

InChI=1S/C9H13F2N.ClH/c10-9(11)5-8(9)2-1-6-3-12-4-7(6)8;/h6-7,12H,1-5H2;1H

InChI Key

NQTPSXCLSMMFQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2(F)F)C3C1CNC3.Cl

Origin of Product

United States

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